1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
CAS No.: 1203062-68-3
Cat. No.: VC4196170
Molecular Formula: C22H21N3O2S
Molecular Weight: 391.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203062-68-3 |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 391.49 |
| IUPAC Name | 1-(4-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
| Standard InChI | InChI=1S/C22H21N3O2S/c1-15-6-8-17(9-7-15)23-22(27)24-18-10-11-19-16(14-18)4-2-12-25(19)21(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H2,23,24,27) |
| Standard InChI Key | XNCFWGLNHORGHV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Introduction
1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It combines a thiophene-2-carbonyl group, a tetrahydroquinoline scaffold, and a p-tolyl moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors.
Molecular Formula:
C20H19N3O2S
Synthesis Pathway
The synthesis of 1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea typically involves multi-step reactions:
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Formation of the Tetrahydroquinoline Scaffold:
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Cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
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Reduction of the resulting quinoline to the tetrahydroquinoline form.
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Attachment of Thiophene-2-carbonyl:
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Coupling of the tetrahydroquinoline intermediate with thiophene-2-carbonyl chloride using a base like triethylamine.
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Urea Formation:
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Reaction of the resulting amine with p-tolyl isocyanate to form the final urea derivative.
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Biological Significance
Urea derivatives are widely studied for their biological activities, including:
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Enzyme Inhibition: Urea moieties can act as competitive inhibitors for enzymes like urease or proteases.
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Anticancer Potential: Compounds with thiophene and quinoline scaffolds have shown cytotoxicity against cancer cell lines.
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Anti-inflammatory Activity: The thiophene group is known to modulate inflammatory pathways.
While specific biological activity data for this compound is unavailable in the provided sources, its structural features suggest potential applications in medicinal chemistry.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Detects characteristic functional group vibrations (e.g., urea C=O stretch).
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Crystallography (if applicable): Provides detailed structural information through X-ray diffraction.
Research Findings and Applications
Although no specific studies on this compound were identified in the provided results, related compounds have demonstrated significant pharmacological properties:
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Anticancer Activity: Similar urea derivatives have been tested against cell lines such as HCT-116 and MCF-7 with promising IC₅₀ values .
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Enzyme Inhibition: Thiourea analogs have shown potent inhibition of urease enzymes .
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Anti-inflammatory Potential: Molecular docking studies suggest thiophene-based compounds as potential inhibitors of inflammatory mediators .
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